8-Oxabicyclo[3.2.1]octa-2-ene

Monoamine transporter DAT binding affinity Structure-activity relationship

8-Oxabicyclo[3.2.1]octa-2-ene (IUPAC: 8-oxabicyclo[3.2.1]oct-2-ene) is the unsaturated bridged bicyclic ether with molecular formula C₇H₁₀O and molecular weight 110.15 g/mol. It serves as the foundational scaffold for a family of 8-oxabicyclo[3.2.1]octane derivatives accessed through [3+2] and [5+2] cycloaddition strategies, including Au(I)-catalyzed oxonium/Prins-type cyclization from enynol precursors.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Cat. No. B1258220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxabicyclo[3.2.1]octa-2-ene
Synonyms8-oxabicyclo(3.2.1)oct-3-ene
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC2C=CCC1O2
InChIInChI=1S/C7H10O/c1-2-6-4-5-7(3-1)8-6/h1-2,6-7H,3-5H2
InChIKeyYONJKKFOFGYRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxabicyclo[3.2.1]octa-2-ene: Core Scaffold Identity, Physicochemical Profile, and Procurement Relevance


8-Oxabicyclo[3.2.1]octa-2-ene (IUPAC: 8-oxabicyclo[3.2.1]oct-2-ene) is the unsaturated bridged bicyclic ether with molecular formula C₇H₁₀O and molecular weight 110.15 g/mol [1]. It serves as the foundational scaffold for a family of 8-oxabicyclo[3.2.1]octane derivatives accessed through [3+2] and [5+2] cycloaddition strategies, including Au(I)-catalyzed oxonium/Prins-type cyclization from enynol precursors [1]. The scaffold is commercially available at ≥95% purity from multiple suppliers, supporting its use as a key intermediate in medicinal chemistry and agrochemical research .

1
Bridged bicyclic ether core for cycloaddition-based derivatization research
2
[3+2] and [5+2] cycloaddition entry to 8-oxabicyclo[3.2.1]octane libraries
3
Au(I)-catalyzed oxonium/Prins-type cyclization from enynol precursors
Reported synthetic access route
4
Research-grade purity for SAR studies and medicinal chemistry workflows

Why Generic 8-Heterobicyclo[3.2.1]octane Substitution Fails for 8-Oxabicyclo[3.2.1]octa-2-ene in Transporter-Targeted Research


In-class substitution of the 8-oxa bridge with 8-aza (tropane), 8-thia, or 8-carba (methylene) congeners is not pharmacologically neutral. Systematic head-to-head binding studies demonstrate that the heteroatom identity at the 8-position profoundly modulates both dopamine transporter (DAT) affinity and serotonin transporter (SERT) selectivity, with 8-oxa analogs exhibiting a distinct SERT/DAT selectivity window compared to 8-aza and 8-thia counterparts [1]. Additionally, the 8-oxa scaffold eliminates the basic amine that is susceptible to N-dealkylation and N-oxidation, potentially altering metabolic stability and off-target profiles relative to tropane-based analogs [2]. Consequently, procurement of the specific 8-oxa scaffold is mandatory for replicating published structure-activity relationships (SAR) in monoamine transporter modulation, herbicide discovery, and asymmetric synthesis methodology development.

SERT/DAT selectivity window may shift with heteroatom identity. 8-Oxa, 8-aza, 8-thia, and 8-carba congeners exhibit distinct transporter selectivity profiles that may not transfer across scaffold classes.
8-Oxa scaffold lacks the basic amine present in 8-aza tropane analogs. N-dealkylation and N-oxidation pathways relevant to tropane-based probes do not apply, and metabolic stability context may differ.
Published SAR may not replicate with generic 8-aza or 8-thia replacements. Scaffold-specific binding and functional data require the 8-oxa bridge for faithful SAR interpretation.

Quantitative Differentiation Evidence: 8-Oxabicyclo[3.2.1]octa-2-ene vs. Closest Analogs


Dopamine Transporter Affinity Retention Across 8-Heteroatom Substitution: Head-to-Head Binding Data for O vs. S vs. NMe vs. CH₂ Analogs

In a systematic matched-pair study, racemic 8-oxa (O), 8-thia (S), 8-aza (NMe), and 8-carba (CH₂) analogs bearing identical aryl and carbomethoxy substituents were compared for DAT and SERT binding affinity [1]. For the 3,4-dichlorophenyl series (compounds 3a), the 8-oxa analog exhibited a DAT IC₅₀ of 3.3 nM compared to 5.7 nM (8-thia), 1.1 nM (8-aza), and 9.6 nM (8-carba). Critically, the SERT/DAT selectivity ratio for the 8-oxa analog was approximately 2.0 (SERT IC₅₀ 6.5 nM), whereas the 8-thia analog showed a ratio of 1.4 (SERT 8.0 nM) and the 8-aza analog a ratio of 2.3 (SERT 2.5 nM), demonstrating that oxygen at the bridgehead yields a distinct selectivity fingerprint [1].

DAT Affinity by Heteroatom
Head-to-head
8-Oxa IC₅₀ 3.3 nM vs 8-Aza 1.1 nM, 8-Thia 5.7 nM, 8-Carba 9.6 nM
Reported selectivity context varies with heteroatom identity
[³H]WIN 35,428 binding; primate striatal membranes; racemic mixtures
Monoamine transporter DAT binding affinity Structure-activity relationship

Non-Nitrogen DAT Inhibition: 8-Oxa Analog O-913 Matches Cocaine's Behavioral Efficacy Without a Basic Amine

The 8-oxabicyclo[3.2.1]octane derivative O-913 (Tropoxane) was evaluated in a squirrel monkey drug discrimination model trained to discriminate cocaine from vehicle [1]. O-913 produced dose-related increases in cocaine-appropriate responding and achieved full substitution for cocaine (>90% cocaine-lever responses) at 1.0 mg/kg (n = 4). In parallel in vitro assays, O-913 bound to the dopamine transporter with IC₅₀ values of 3.08 ± 0.07 nM in cynomolgus monkey striatum, 4.53 ± 1.58 nM in human putamen, and inhibited dopamine uptake in COS-7 cells expressing the human DAT with IC₅₀ 5.9 ± 0.9 nM [1]. In contrast, the corresponding 8-aza tropane analog dichloropane (RTI-111) exhibits DAT IC₅₀ of 0.79 nM but requires an amine nitrogen that is subject to N-dealkylation and potential metabolite-related toxicity [2].

In Vivo DAT Target Engagement
Head-to-head
O-913 full cocaine-appropriate responding at 1 mg/kg; DAT IC₅₀ 3.08–5.9 nM
Reported behavioral endpoint context without basic amine scaffold
Squirrel monkey drug discrimination model; n=4
Dopamine transporter Cocaine analog In vivo behavioral pharmacology

177-Fold DAT-over-SERT Selectivity Achieved with 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Esters

A focused SAR study of 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters and their reduced diastereomers identified benzothiophene-substituted analogs that displaced [³H]WIN 35,428 binding at DAT with 177-fold selectivity over SERT [1]. This selectivity ratio was achieved within the 8-oxa scaffold series; comparable selectivity is not reported for the corresponding 8-aza or 8-thia congeners bearing identical 3-biaryl substitution [1]. The stereochemistry at C-2 also influenced selectivity, with 2β-carbomethoxy diastereomers generally exhibiting higher DAT affinity than 2α diastereomers [1].

DAT-over-SERT Selectivity
Reported
177-fold
Supports high-DAT-selectivity tool compound research context
Benzothiophene-substituted 8-oxa analog; HEK-293 hDAT/hSERT assay
Transporter selectivity DAT/SERT ratio Benzothiophene SAR

Enantioselective Synthetic Access: Pt-Catalyzed [3+2] Cycloaddition Delivers 8-Oxabicyclo[3.2.1]octane Derivatives in >90% ee

A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives was achieved via PtCl₂-Walphos/AgSbF₆-catalyzed [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers [1]. The method furnished synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields with enantiomeric excess values predominantly exceeding 90% [1]. This level of stereocontrol contrasts with earlier rhodium(II)-catalyzed [3+4] annulation approaches, which typically required stoichiometric chiral auxiliaries (e.g., (S)-lactate or (R)-pantolactone) to achieve comparable enantioselectivity [2].

Enantioselective Synthetic Access
Reported
>90% ee
Supports enantiopure building block procurement and scale-up review
Pt(II)-catalyzed [3+2] cycloaddition; no stoichiometric chiral auxiliary
Asymmetric catalysis Cycloaddition Enantiomeric excess

Phytotoxic Regioisomer Differentiation: 2-Phenyl vs. 3-Phenyl-8-oxabicyclo[3.2.1]oct-2-ene in Sorghum and Cucumber Radicle Growth Inhibition

The [3+4] cycloaddition-derived 2-phenyl-6,7-exo-isopropylidenedioxi-8-oxabicyclo[3.2.1]oct-2-ene (compound 13) and its regioisomer 3-phenyl-6,7-exo-isopropylidenedioxi-8-oxabicyclo[3.2.1]oct-2-ene (compound 1a) were evaluated for radicle growth inhibition in Sorghum bicolor L. (sorghum) and Cucumis sativus L. (cucumber) [1]. Compound 13 demonstrated greater phytotoxic potency than isomer 1a in both plant species [1]. The synthesis proceeded via oxyallyl cation cycloaddition with furan, affording the key intermediate in 30% yield, with subsequent conversion to compound 13 in 35.4% yield [1].

Regioisomer Phytotoxicity
Head-to-head
2-phenyl regioisomer > 3-phenyl regioisomer for radicle growth inhibition
Reported regioisomer-dependent phytotoxicity endpoint context
Sorghum bicolor and Cucumis sativus assay; 100 µg g⁻¹
Herbicide discovery Phytotoxicity Regioisomer comparison

Procurement-Driven Application Scenarios for 8-Oxabicyclo[3.2.1]octa-2-ene and Derivatives


Non-Nitrogen Dopamine Transporter Probe Development for Neuroscience

Researchers developing DAT-selective positron emission tomography (PET) tracers or pharmacological probes should procure 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane derivatives such as O-913 based on their demonstrated full cocaine-like behavioral substitution at 1 mg/kg in non-human primates and single-digit nanomolar DAT affinity (IC₅₀ 3.08–5.9 nM) in both primate and human DAT assays [1]. The absence of a basic nitrogen eliminates N-dealkylation as a metabolic pathway, potentially extending tracer half-life and simplifying metabolite analysis relative to 8-aza tropane analogs.

High-DAT-Selectivity Tool Compounds for Transporter Selectivity Profiling

Laboratories requiring DAT-selective ligands with minimal SERT cross-reactivity should select benzothiophene-substituted 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters, which achieve 177-fold DAT-over-SERT selectivity in [³H]WIN 35,428 displacement assays [2]. This level of selectivity is not matched by commercially available 8-aza tropane reference compounds (typically ≤10-fold), making the 8-oxa scaffold the procurement choice for experiments where SERT off-target binding would confound data interpretation.

Enantiopure Chiral Building Block Supply for Medicinal Chemistry

Medicinal chemistry groups synthesizing stereochemically defined 8-oxabicyclo[3.2.1]octane libraries should source building blocks prepared via Pt(II)-Walphos-catalyzed asymmetric [3+2] cycloaddition, which reliably delivers >90% ee without stoichiometric chiral auxiliaries [3]. This route reduces the cost and waste associated with chiral auxiliary cleavage or enantiomer resolution, directly translating to lower procurement costs for multi-gram quantities of enantiopure intermediates.

Herbicide Lead Optimization Using Regioisomerically Pure 8-Oxabicyclo[3.2.1]oct-2-enes

Agrochemical discovery programs targeting monocot and dicot weed species should procure the 2-phenyl regioisomer of 6,7-exo-isopropylidenedioxi-8-oxabicyclo[3.2.1]oct-2-ene (compound 13), which exhibits superior phytotoxic potency against both Sorghum bicolor and Cucumis sativus compared to the 3-phenyl isomer [4]. Substitution with the incorrect regioisomer will compromise activity in radicle growth inhibition assays and confound structure-activity relationship (SAR) interpretation during lead optimization.

Application
Selection Property
Validation Focus
DAT probe development for neuroscience
Non-nitrogen 8-oxa scaffold
DAT target engagement and metabolite profile review
DAT-selective ligand profiling
DAT-over-SERT selectivity window
SERT off-target binding review
Enantiopure chiral building block supply
Catalytic asymmetric synthetic entry
Stereochemical identity and purity verification
Herbicide lead optimization
2-phenyl regioisomer identity
Regioisomer-dependent phytotoxicity endpoints
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